molecular formula C9H16ClF2NO B13471850 2-(4,4-Difluorooxan-3-yl)pyrrolidine hydrochloride

2-(4,4-Difluorooxan-3-yl)pyrrolidine hydrochloride

Cat. No.: B13471850
M. Wt: 227.68 g/mol
InChI Key: QNKQYVWFBMMSIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,4-Difluorooxan-3-yl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a difluorooxan group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of fluorine atoms in the structure often imparts unique properties, such as increased metabolic stability and altered electronic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluorooxan-3-yl)pyrrolidine hydrochloride typically involves the formation of the pyrrolidine ring followed by the introduction of the difluorooxan group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be constructed from acyclic precursors through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluorooxan-3-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The fluorine atoms in the difluorooxan group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(4,4-Difluorooxan-3-yl)pyrrolidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,4-Difluorooxan-3-yl)pyrrolidine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity towards specific targets. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

    Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness

2-(4,4-Difluorooxan-3-yl)pyrrolidine hydrochloride is unique due to the presence of the difluorooxan group, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to other pyrrolidine derivatives.

Properties

Molecular Formula

C9H16ClF2NO

Molecular Weight

227.68 g/mol

IUPAC Name

2-(4,4-difluorooxan-3-yl)pyrrolidine;hydrochloride

InChI

InChI=1S/C9H15F2NO.ClH/c10-9(11)3-5-13-6-7(9)8-2-1-4-12-8;/h7-8,12H,1-6H2;1H

InChI Key

QNKQYVWFBMMSIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2COCCC2(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.